molecular formula C21H19FN4O2 B2408287 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-99-4

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2408287
CAS RN: 899745-99-4
M. Wt: 378.407
InChI Key: YBDXXIBGLNLRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C21H19FN4O2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 4-position and a morpholinopyridazin group at the para position .

Scientific Research Applications

Antimicrobial Activity

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide derivatives have been studied for their antimicrobial properties. Research shows that some fluorinated benzothiazolo imidazole compounds, which include similar structures, demonstrate promising anti-microbial activities (Sathe et al., 2011). Additionally, the synthesis of novel fluorinated morpholine containing benzamide derivatives revealed that some compounds exhibit potent antifungal and antibacterial activity compared with standard drug molecules (Patharia et al., 2020).

Anticancer Properties

Compounds similar to this compound have been investigated for potential anticancer properties. For instance, fluorine substituted 1,2,4-triazinones were synthesized and showed significant CDK2 inhibition activity, suggesting potential anti-cancer benefits (Makki et al., 2014).

Neurological Applications

Research involving similar compounds has explored their application in neurological contexts. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Synthesis and Characterization

There have been studies focused on the synthesis and characterization of similar compounds. The synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which can be converted into benzamide derivatives, was explored, revealing insights into their structure and potential pharmaceutical applications (Jin et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the energy production in the cells.

Result of Action

The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It has been shown to have a good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This suggests that the compound’s action results in the inhibition of fungal growth.

properties

IUPAC Name

4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDXXIBGLNLRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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